1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea
Description
1-(4-Chlorophenyl)-3-(4-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a urea-based small molecule featuring a thiazole core substituted with a piperazine moiety. Its structure comprises:
- Urea backbone: Bridges a 4-chlorophenyl group and a thiazole ring.
- Thiazole ring: Position 4 is functionalized with a 2-oxoethyl group linked to a piperazine.
- Piperazine substituent: The piperazine nitrogen is further substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O3S/c1-32-20-8-6-19(7-9-20)28-10-12-29(13-11-28)21(30)14-18-15-33-23(26-18)27-22(31)25-17-4-2-16(24)3-5-17/h2-9,15H,10-14H2,1H3,(H2,25,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDGQQAFXIVQGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting 4-methoxyphenylpiperazine with an appropriate electrophile.
Coupling Reactions: The thiazole and piperazine derivatives are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate or carbodiimide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or phenols.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors.
Chemical Biology: Employed as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Physicochemical Properties
*Calculated based on analogous compounds.
Key Observations :
- In contrast, fluorophenyl analogs (4-F or 2-F) exhibit electron-withdrawing effects, which may alter binding kinetics .
- Steric Considerations : The 2-fluorophenyl substituent introduces ortho-substitution, increasing steric hindrance compared to para-substituted analogs. This could reduce binding affinity in spatially constrained active sites .
Urea-Thiazole Derivatives with Varied Aryl Groups
Table 2: Urea-Thiazole Derivatives from
Key Observations :
- Substituent Position : The target compound’s 4-chlorophenyl group on urea provides para-substitution, optimizing steric alignment for planar receptor interactions. Meta-substituted analogs (e.g., 11a, 11l) may exhibit altered binding due to asymmetric electronic distributions .
- Electron-Donating vs.
Thiazole Core Modifications
- : 1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea replaces the thiazole-piperazine moiety with a thiadiazole ring. This modification reduces molecular complexity but may compromise target selectivity due to loss of the piperazine’s conformational flexibility .
Biological Activity
The compound 1-(4-Chlorophenyl)-3-(4-(2-(4-(4-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer, anticonvulsant, and receptor-binding properties.
Synthesis
The synthesis of the compound involves multiple steps, typically including the formation of the thiazole ring and the introduction of piperazine moieties. The following general synthetic pathway can be outlined:
- Formation of Thiazole Ring : The thiazole component is synthesized through condensation reactions involving appropriate precursors.
- Piperazine Substitution : The piperazine derivative is introduced through nucleophilic substitution reactions.
- Final Urea Formation : The final compound is obtained by reacting the thiazole derivative with a urea moiety.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 469.02 g/mol. Its structure includes:
- A chlorophenyl group, which enhances lipophilicity.
- A thiazole ring known for its diverse biological activity.
- A piperazine moiety that contributes to receptor binding capabilities.
Anticancer Activity
Recent studies have indicated that compounds containing thiazole and piperazine structures exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound has been tested against various human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Results showed an IC50 value of 1.4 μM against MDA-MB-231, indicating potent cytotoxic activity compared to standard chemotherapeutics like sorafenib (IC50 = 5.2 μM) .
| Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|
| MDA-MB-231 | 1.4 | Sorafenib | 5.2 |
| HepG2 | 22.6 | - | - |
Anticonvulsant Activity
The anticonvulsant potential of similar thiazole derivatives has been explored using picrotoxin-induced convulsion models:
- Compounds structurally related to the target compound showed median effective doses (ED50) ranging from 18.4 mg/kg to 24.38 mg/kg in various seizure models, suggesting a protective index that warrants further investigation into their mechanism of action .
Receptor Binding Affinity
The compound's structure suggests potential interactions with dopamine receptors:
- Studies indicate that derivatives with similar piperazine structures exhibit high affinity for dopamine D4 receptors (IC50 as low as 0.057 nM), which may correlate with neuropharmacological effects .
Case Studies
Several case studies have highlighted the efficacy of compounds with similar structures:
- Study on Thiazole Derivatives : A series of thiazole-linked compounds were synthesized and tested for anticancer activity, revealing a strong correlation between structural modifications and biological efficacy.
- Piperazine Analogues : Research on piperazine-containing compounds demonstrated significant receptor selectivity, enhancing their therapeutic potential while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
